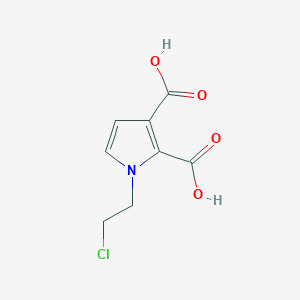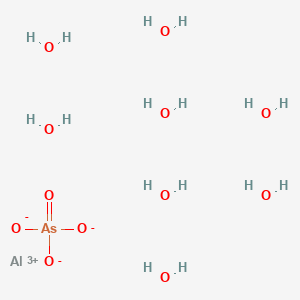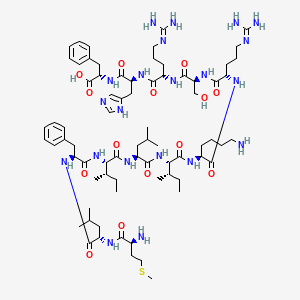
6,7-Difluor-4-oxo-1,4-dihydrochinolin-3-carbonitril
Übersicht
Beschreibung
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4F2N2O. It is a derivative of quinoline, characterized by the presence of two fluorine atoms at the 6 and 7 positions, a carbonitrile group at the 3 position, and a ketone group at the 4 position.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Material Science: This compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Wirkmechanismus
Target of Action
The primary target of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is currently unknown
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to other quinoline derivatives .
Biochemical Pathways
Without specific knowledge of the compound’s target, it is challenging to summarize the affected biochemical pathways and their downstream effects
Result of Action
The molecular and cellular effects of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile’s action are currently unknown
Vorbereitungsmethoden
The synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents. One common method includes the use of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolone carboxylic acid ethyl ester as a starting material, which is then treated with fluoroboric acid and hexamethyldisiloxane . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The fluorine atoms at the 6 and 7 positions can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include sodium iodide for substitution reactions and catalytic amounts of sodium iodide for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar quinoline core but differs in the presence of a methoxy group and an ethyl ester group.
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has three fluorine atoms and an ethyl ester group, making it distinct in terms of its electronic properties and reactivity.
The uniqueness of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZLRZBATVGDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640859 | |
| Record name | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957137-97-2 | |
| Record name | 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B1629543.png)

![2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B1629545.png)

![[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1629548.png)






